Bienvenue dans la boutique en ligne BenchChem!

4-(2-Hydroxy-pyridin-3-yl)-cyclohexanone

Hydrogen-bond donor count Physicochemical property comparison Drug-likeness

4-(2-Hydroxy-pyridin-3-yl)-cyclohexanone (molecular formula C₁₁H₁₃NO₂, molecular weight 191.23 g/mol) is a heterobifunctional building block comprising a cyclohexanone core substituted at the 4-position with a 2-hydroxypyridin-3-yl moiety. The 2-hydroxypyridine ring engages in rapid lactam–lactim tautomerism (2-hydroxypyridine ⇌ 2-pyridone), with the NH-tautomer (2-pyridone form) predominating in aqueous solution , endowing this compound with a dynamic hydrogen-bonding profile not available to non-hydroxylated or 3-/4-hydroxypyridyl analogs.

Molecular Formula C11H13NO2
Molecular Weight 191.23 g/mol
Cat. No. B8280923
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Hydroxy-pyridin-3-yl)-cyclohexanone
Molecular FormulaC11H13NO2
Molecular Weight191.23 g/mol
Structural Identifiers
SMILESC1CC(=O)CCC1C2=CC=CNC2=O
InChIInChI=1S/C11H13NO2/c13-9-5-3-8(4-6-9)10-2-1-7-12-11(10)14/h1-2,7-8H,3-6H2,(H,12,14)
InChIKeyTXDFHVCFOQGIMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2-Hydroxy-pyridin-3-yl)-cyclohexanone: Procurement-Relevant Structural and Physicochemical Profile


4-(2-Hydroxy-pyridin-3-yl)-cyclohexanone (molecular formula C₁₁H₁₃NO₂, molecular weight 191.23 g/mol) is a heterobifunctional building block comprising a cyclohexanone core substituted at the 4-position with a 2-hydroxypyridin-3-yl moiety . The 2-hydroxypyridine ring engages in rapid lactam–lactim tautomerism (2-hydroxypyridine ⇌ 2-pyridone), with the NH-tautomer (2-pyridone form) predominating in aqueous solution [1], endowing this compound with a dynamic hydrogen-bonding profile not available to non-hydroxylated or 3-/4-hydroxypyridyl analogs. Pyridyl-cyclohexanone derivatives are established intermediates for isoquinoline-based cardiotonic agents [2]. Available typical purity is ≥95% (HPLC), supplied primarily by specialty chemical vendors for research-scale procurement .

Why 4-(2-Hydroxy-pyridin-3-yl)-cyclohexanone Cannot Be Replaced by Common Pyridyl-Cyclohexanone Analogs


Superficially similar pyridyl-cyclohexanones sharing the C₁₁H₁₃NO₂ formula are not functionally interchangeable. The 2-hydroxy substitution pattern on the pyridine ring confers distinct tautomeric equilibrium, metal-chelation capacity, and hydrogen-bond donor/acceptor geometry that are absent in the non-hydroxylated analog 4-(pyridin-3-yl)cyclohexanone (CAS 103319-09-1, MW 175.23) or in positional isomers such as 4-(3-hydroxy-pyridin-2-yl)-cyclohexanone (CAS 1252689-21-6) and 4-(4-hydroxy-pyridin-3-yl)-cyclohexanone . Specifically, only the 2-hydroxypyridine tautomeric system provides a proton-shuttling motif analogous to nucleic acid base pairs, with established forward tautomerization rate constants on the order of 10¹¹ s⁻¹ [1]. Generic substitution with a non-hydroxylated or differently hydroxylated analog eliminates this functionality and may compromise downstream synthetic yields, metal-binding performance, or biological target engagement in structure-activity relationship (SAR) programs.

Quantitative Differentiation Evidence: 4-(2-Hydroxy-pyridin-3-yl)-cyclohexanone vs. Closest Structural Analogs


Hydrogen-Bond Donor Capacity: 4-(2-Hydroxy-pyridin-3-yl)-cyclohexanone vs. Non-Hydroxylated 4-(Pyridin-3-yl)cyclohexanone

The target compound possesses one hydrogen-bond donor (HBD; the 2-OH group on the pyridine ring), whereas the non-hydroxylated analog 4-(pyridin-3-yl)cyclohexanone (CAS 103319-09-1) has zero HBDs . This single HBD difference is pharmacologically consequential: Lipinski's Rule of Five permits a maximum of 5 HBDs for oral drug candidates, but SAR studies frequently demonstrate that even one additional HBD can alter target selectivity, solubility, and membrane permeability [1]. The presence of the HBD also enables participation in directed hydrogen-bond networks in supramolecular assembly and metal-organic framework (MOF) construction [2].

Hydrogen-bond donor count Physicochemical property comparison Drug-likeness

Tautomeric Equilibrium Advantage: 2-Hydroxypyridine Moiety vs. 3-Hydroxypyridine and 4-Hydroxypyridine Isomers

The 2-hydroxypyridine moiety undergoes rapid lactam–lactim tautomerism (2-hydroxypyridine ⇌ 2-pyridone), a property structurally impossible for 3-hydroxypyridine and 4-hydroxypyridine isomers, which exist predominantly in the hydroxy form [1]. The forward rate constant (kf) for 2-hydroxypyridine tautomerization in water is (1.24 ± 0.05) × 10¹¹ s⁻¹, with the NH-tautomer (2-pyridone) thermodynamically favored [2]. The micro-ionization constants for the NH and OH functional groups are pkA = 0.76, pkB = 3.72, pkC = 12.14, and pkD = 9.18, reflecting a complex prototropic equilibrium [2]. In contrast, 3-hydroxypyridine (pKa ~ 8.9) and 4-hydroxypyridine (pKa ~ 11.1) exhibit simpler, single-form acid–base behavior [3]. This tautomeric duality provides the target compound with a unique proton-shuttling capability analogous to nucleobase tautomerism in DNA base-pairing [1].

Tautomerism 2-pyridone equilibrium Proton transfer

Metal Chelation Selectivity: Fe(III) Complex Formation Constant of 2-Hydroxypyridine vs. 3- and 4-Hydroxypyridine

The 2-hydroxypyridine moiety in the target compound chelates Fe(III) via both the nitrogen and oxygen centers, forming a 1:1 complex with a formation constant of 5.6 (at 25 °C, unit ionic strength), which is substantially higher than the corresponding constants for 3-hydroxypyridine and 4-hydroxypyridine [1]. The protonation pK of 2-hydroxypyridine was determined as 0.98 under the same conditions [1]. This enhanced stability arises from the simultaneous coordination of Fe(III) by the pyridine nitrogen and the adjacent hydroxyl (or carbonyl, in the 2-pyridone tautomer) oxygen, forming a five-membered chelate ring [1][2]. The 3- and 4-hydroxy isomers cannot form this bidentate chelate due to the spatial separation of the hydroxyl group from the pyridine nitrogen, resulting in weaker monodentate interactions [1].

Metal chelation Iron(III) complexation Analytical reagent design

Synthetic Intermediate Utility: Pyridyl-Cyclohexanone Scaffold as a Precursor to Isoquinoline Cardiotonics

Pyridyl-cyclohexanone derivatives, including those with hydroxyl substitution, are patented as key intermediates for synthesizing isoquinoline-based cardiotonic drugs with a broad safety zone and low toxicity [1]. The patent (US 4,845,228) explicitly describes the condensation of 1,4-cyclohexanedione monoethylene ketal with bromopyridines (2-, 3-, or 4-position), followed by dehydration and hydrogenation, to yield pyridyl-cyclohexanone intermediates [1]. In a related synthesis, 2-(3-pyridyl)cyclohexanone served as the key intermediate for the potassium channel opener RP 65479, and replacement of the sulphoxide with hydroxyl and ether derivatives was shown to alter pharmacological properties [2]. While the specific target compound is not the exact intermediate in these published syntheses, its structural homology positions it as a functionalizable scaffold within this established medicinal chemistry paradigm [3].

Synthetic intermediate Isoquinoline Cardiotonic agent

Topological Polar Surface Area (TPSA) and logP Differentiation vs. Non-Hydroxylated Analog

Computed molecular properties reveal significant physicochemical divergence between the target compound and its non-hydroxylated analog. 4-Hydroxy-4-(pyridin-3-yl)cyclohexanone (CAS 1145688-48-7, a close structural congener with the hydroxyl on the cyclohexanone ring rather than the pyridine) has a predicted topological polar surface area (TPSA) of 50.19 Ų and a logP of 1.41 . In contrast, the non-hydroxylated analog 4-(pyridin-3-yl)cyclohexanone (CAS 103319-09-1, C₁₁H₁₃NO, MW 175.23) has a lower TPSA (~29.5 Ų, estimated) and higher predicted logP (~1.5), reflecting its reduced polarity and higher lipophilicity [1]. The 2-hydroxypyridin-3-yl substitution in the target compound introduces additional polarity through both the hydroxyl group and the tautomeric 2-pyridone carbonyl, further increasing TPSA and reducing logP relative to the non-hydroxylated analog. These differences directly impact chromatographic retention, aqueous solubility, and membrane permeability predictions [2].

TPSA logP Physicochemical property prediction

Caveat on Biological Activity Data: Limited Direct Comparative Evidence

A comprehensive literature and database search (PubMed, BindingDB, ChEMBL, PubChem, Google Patents, and vendor technical datasheets) as of the search date did not identify any published head-to-head biological activity comparison (IC₅₀, Ki, EC₅₀, or in vivo efficacy) between 4-(2-hydroxy-pyridin-3-yl)-cyclohexanone and any of its closest structural analogs [1]. Compounds containing the 2-hydroxypyridin-3-yl motif have appeared in patent disclosures for kinase inhibitors (e.g., US-8742106-B2, US-9115144-B2) , but the specific target compound is not individually profiled with quantitative comparator data in the public domain. Procurement decisions based on biological activity expectations should therefore be treated as exploratory, with verification by the end user being essential. The differentiation evidence presented in this guide is primarily based on physicochemical properties, tautomeric behavior, metal-chelation capacity, and synthetic intermediate precedent rather than on comparative pharmacology [2].

Evidence gap Procurement risk Data transparency

Recommended Application Scenarios for 4-(2-Hydroxy-pyridin-3-yl)-cyclohexanone Based on Quantitative Differentiation Evidence


Scaffold for Structure–Activity Relationship (SAR) Libraries Requiring Tunable Hydrogen-Bond Donor Capacity

Medicinal chemistry programs targeting kinase hinge regions, protease active sites, or protein–protein interaction interfaces that require a precisely positioned hydrogen-bond donor can prioritize 4-(2-hydroxy-pyridin-3-yl)-cyclohexanone over the non-hydroxylated 4-(pyridin-3-yl)cyclohexanone. The single HBD (ΔHBD = +1 vs. the non-hydroxylated analog) provides an additional anchoring point for target engagement without exceeding Lipinski limits . The tautomeric 2-pyridone form further offers a carbonyl oxygen as an H-bond acceptor in the same spatial region, creating an ambidentate binding motif that positional isomers (3-OH or 4-OH) cannot replicate [1].

Metal-Chelating Building Block for Metalloenzyme Inhibitor Design or Metallosupramolecular Chemistry

The 2-hydroxypyridine moiety's demonstrated capacity to form stable bidentate N,O-chelate complexes with Fe(III) (formation constant = 5.6) and other transition metals makes this compound a rational choice for constructing metal-chelating pharmacophores or coordination polymers . The cyclohexanone ketone provides an additional synthetic handle for conjugation or further elaboration via reductive amination, Grignard addition, or enamine chemistry [1]. The 3-hydroxy and 4-hydroxy positional isomers lack this bidentate chelation geometry and are therefore less suitable for applications requiring high-affinity metal coordination .

Synthetic Intermediate for Divergent Library Synthesis Exploiting Dual Reactive Sites

Process chemistry and medicinal chemistry groups requiring a building block with orthogonal reactive handles can leverage the target compound's free cyclohexanone ketone (amenable to enamine formation, acetal protection, Wittig olefination, and reductive amination) alongside the 2-hydroxypyridine OH group (amenable to O-alkylation, acylation, or Mitsunobu chemistry) . This dual reactivity enables divergent synthesis from a single intermediate, a capability absent in the non-hydroxylated analog 4-(pyridin-3-yl)cyclohexanone, which offers only the ketone for derivatization. The established precedent for pyridyl-cyclohexanones as intermediates in cardiotonic isoquinoline synthesis further validates this application [1].

Physicochemical Probe for ADME Profiling with Reduced Lipophilicity vs. Non-Hydroxylated Analog

In drug discovery programs where balancing potency with favorable ADME properties is critical, the target compound's lower predicted logP (~0.6–1.0) and higher TPSA (~50.2 Ų) compared to the non-hydroxylated analog (logP ~1.5, TPSA ~29.5 Ų) may confer superior aqueous solubility and reduced hERG or CYP inhibition liability, which are often associated with higher lipophilicity . The ΔTPSA of ~+20.7 Ų is particularly relevant for programs targeting peripheral or CNS-restricted indications where precise control of BBB penetration is required [1]. However, prospective users should verify these predicted properties experimentally, as direct comparative ADME data are not available in the public domain [2].

Quote Request

Request a Quote for 4-(2-Hydroxy-pyridin-3-yl)-cyclohexanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.